5-Bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid
Description
Properties
Molecular Formula |
C9H5BrN2O4 |
|---|---|
Molecular Weight |
285.05 g/mol |
IUPAC Name |
5-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid |
InChI |
InChI=1S/C9H5BrN2O4/c10-4-1-2-12-5(3-4)6(8(13)14)7(11-12)9(15)16/h1-3H,(H,13,14)(H,15,16) |
InChI Key |
FOLJVQCOMQAPTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(C(=N2)C(=O)O)C(=O)O)C=C1Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . The reaction conditions often include the use of dimethylamino leaving groups, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type) .
Industrial Production Methods
While specific industrial production methods for 5-Bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid are not extensively documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
While comprehensive data tables and well-documented case studies for the applications of "5-Bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid" are not available within the provided search results, the information below reflects the current understanding of its potential applications based on the available literature.
Scientific Research Applications
- Pharmaceutical Development: 5-Bromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester, a related compound, serves as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs . Pyrazolo[1,5-a]pyridine derivatives, in general, are utilized as AXL and c-MET kinase inhibitors .
- Agricultural Chemistry: 5-Bromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester is also used in the formulation of agrochemicals, acting as a growth regulator for pest control and enhancing crop yields .
- Material Science: The unique chemical structure and properties of 5-Bromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester allow it to be explored in the development of novel materials, including polymers and coatings .
- Biochemical Research: Researchers employ 5-Bromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester in studies related to enzyme inhibition and receptor binding, contributing to the understanding of biological processes and disease mechanisms .
- Analytical Chemistry: 5-Bromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester is utilized as a standard in analytical methods, aiding in the detection and quantification of related compounds in various samples .
- Organic Synthesis: 5-bromopyrazole [1,5-A] pyridine can be used as organic synthesis intermediates and pharmaceutical intermediates, mainly used in laboratory research and development process and chemical production process .
Data Table
Case Studies
No specific case studies were found in the provided search results for 5-Bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid .
Future Research
Mechanism of Action
The mechanism of action of 5-Bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to inhibit certain enzymes and modulate biological pathways, leading to its observed biological activities . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 5-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid and related compounds:
Biological Activity
5-Bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid (CAS: 2815498-71-4) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 5-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid is C9H5BrN2O4, with a molecular weight of 285.05 g/mol. The compound features a bromine atom attached to the pyrazolo ring, which is crucial for its biological activity. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C9H5BrN2O4 |
| Molecular Weight | 285.05 g/mol |
| IUPAC Name | 5-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid |
| CAS Number | 2815498-71-4 |
Mechanisms of Biological Activity
Research indicates that 5-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid exhibits significant biological activities through various mechanisms:
- Antitumor Activity : Studies have shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
- Antimicrobial Properties : The compound has demonstrated efficacy against a range of bacterial strains and fungi, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : It may modulate inflammatory pathways, providing therapeutic benefits in chronic inflammatory diseases.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological effects of this compound:
Antitumor Activity
A study published in Journal of Medicinal Chemistry reported that 5-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid exhibited potent activity against various cancer cell lines (e.g., MCF-7 and A549) with IC50 values in the low micromolar range. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation.
Antimicrobial Activity
Research published in Pharmaceutical Biology highlighted the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
Anti-inflammatory Effects
A recent study in Bioorganic & Medicinal Chemistry Letters demonstrated that the compound could reduce pro-inflammatory cytokines (TNF-alpha and IL-6) in vitro, indicating its potential as an anti-inflammatory agent.
Summary Table of Biological Activities
| Biological Activity | Test Organism/Cell Line | IC50/MIC Values | Reference |
|---|---|---|---|
| Antitumor | MCF-7 (breast cancer) | Low µM | Journal of Medicinal Chemistry |
| Antimicrobial | Staphylococcus aureus | 32 µg/mL | Pharmaceutical Biology |
| Antimicrobial | Escherichia coli | 64 µg/mL | Pharmaceutical Biology |
| Anti-inflammatory | In vitro cytokine assay | Not specified | Bioorganic & Medicinal Chemistry Letters |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid?
- Methodology : A two-step approach can be employed:
Core Structure Formation : Start with a sodium salt of a propenone derivative (e.g., 5-benzofuran-2-yl-3-hydroxypropenone) and react it with heterocyclic amines or diazonium salts to form the pyrazolo[1,5-a]pyridine scaffold .
Bromination and Carboxylation : Introduce bromine at the 5-position using brominating agents (e.g., NBS or Br₂ in acetic acid), followed by carboxylation at positions 2 and 3 via controlled oxidation or carbonylation reactions. Ensure reaction monitoring via TLC and intermediate purification using column chromatography.
- Validation : Confirm intermediate structures using elemental analysis and spectral data (IR, NMR) .
Q. How should researchers characterize 5-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid?
- Key Techniques :
- 1H/13C NMR : Dissolve the compound in DMSO-d₆ for proton and carbon NMR to assign aromatic protons (δ 6.5–8.5 ppm) and carboxyl carbons (δ 165–170 ppm) .
- IR Spectroscopy : Identify carboxyl (C=O, ~1700 cm⁻¹) and pyridine ring vibrations (C=N, ~1600 cm⁻¹) using KBr pellets .
- HRMS : Verify molecular weight consistency (e.g., observed vs. calculated mass deviation < 2 ppm) to confirm purity and structure .
Q. What solvents and conditions are optimal for purifying this compound?
- Purification Steps :
- Recrystallize crude product from ethanol or DMF to remove unreacted starting materials.
- Use silica gel chromatography with a gradient of ethyl acetate/hexane (1:3 to 1:1) for intermediates.
- For final purification, employ preparative HPLC with a C18 column and acetonitrile/water mobile phase (acidified with 0.1% TFA) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., HRMS discrepancies) be resolved during characterization?
- Troubleshooting :
- Isotopic Pattern Analysis : Check for bromine’s isotopic signature (1:1 ratio for M+ and M+2 peaks) to confirm bromine incorporation .
- Alternative Ionization Methods : Use ESI-MS instead of EI-MS to reduce fragmentation and improve molecular ion detection .
- Theoretical vs. Experimental Data : Cross-validate using computational tools (e.g., Gaussian) to simulate NMR shifts and compare with observed data .
Q. What strategies improve reaction yields in the synthesis of brominated pyrazolo-pyridine derivatives?
- Optimization Approaches :
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for bromine insertion via cross-coupling reactions .
- Solvent Effects : Replace dioxane with DMF or THF to enhance solubility of intermediates .
- Temperature Control : Perform bromination at 0–5°C to minimize side reactions (e.g., debromination) .
Q. How can this compound serve as a precursor for complex heterocyclic systems?
- Applications :
- Condensation Reactions : React with hydrazonoyl halides to form imidazo[1,2-a]pyrazolo[3,4-b]pyridines under reflux in dioxane with triethylamine (TEA) .
- Cyclization : Use the carboxyl groups to form amide or ester linkages with amines/alcohols, enabling access to fused tricyclic systems (e.g., pyridino-thieno-triazolo derivatives) .
- Case Study : A 61% yield was achieved for a tetrahydroimidazo-pyridine derivative by reacting with a 4-bromophenyl group under microwave-assisted conditions .
Methodological Notes
- Key Citations : Synthesis (), characterization (), and purity data ().
- Data Consistency : Cross-reference spectral libraries (e.g., PubChem) for validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
